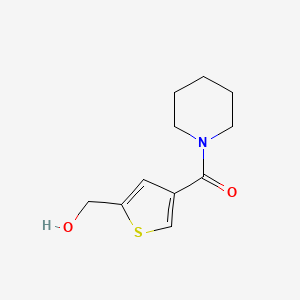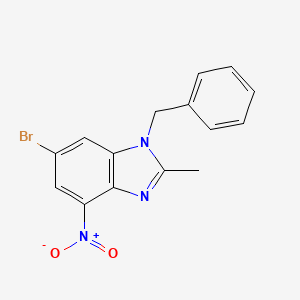
4-Bromo-5-chlorothiophene-2-carbonitrile
Descripción general
Descripción
4-Bromo-5-chlorothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with bromine, chlorine, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorothiophene-2-carbonitrile typically involves halogenation and nitrile introduction reactions. One common method is the halogen dance reaction, which allows for the selective introduction of halogen atoms into the thiophene ring . The reaction conditions often involve the use of lithium diisopropylamide (LDA) and carbon tetrachloride (C2Cl6) to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The nitrile group can be introduced via a cyanation reaction using reagents like copper(I) cyanide (CuCN) under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Coupling Products:
Aplicaciones Científicas De Investigación
4-Bromo-5-chlorothiophene-2-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chlorothiophene-2-carbonitrile depends on its specific application. In biological systems, thiophene derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitrile group can influence the compound’s binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
2-Bromo-5-chlorothiophene: Similar structure but lacks the nitrile group.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 4-Bromo-5-chlorothiophene-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct electronic properties and reactivity. This combination makes it a versatile intermediate for the synthesis of various functionalized thiophene derivatives .
Propiedades
Fórmula molecular |
C5HBrClNS |
|---|---|
Peso molecular |
222.49 g/mol |
Nombre IUPAC |
4-bromo-5-chlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrClNS/c6-4-1-3(2-8)9-5(4)7/h1H |
Clave InChI |
BKXFEGNKFAVCQM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Br)Cl)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methyl-4-nitrophenoxy)methyl]pyrimidine](/img/structure/B8351777.png)






![4-Hydroxy-1-[2-(2-nitrophenoxy)ethyl]piperidine](/img/structure/B8351820.png)
![N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide](/img/structure/B8351825.png)


![1-[2-(2-Ethylphenoxy)ethyl]pyrrolidine](/img/structure/B8351855.png)

